![molecular formula C9H11NO2S B064221 4-Cyclopropylbenzenesulfonamide CAS No. 167403-81-8](/img/structure/B64221.png)
4-Cyclopropylbenzenesulfonamide
Overview
Description
4-Cyclopropylbenzenesulfonamide is a type of sulfonamide, which is an organosulfur compound . Sulfonamides are known for their diverse pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a range of disease states .
Scientific Research Applications
Building Blocks for Other Compounds
Sulfonamides, such as 4-Cyclopropylbenzenesulfonamide, are often used as building blocks to access alternative sulfur(VI) compounds . This makes them a valuable resource in synthetic chemistry.
Alkyl Transfer Reagents
Sulfonamides have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonamides under acidic conditions .
Synthesis of Sulfonimidates
Sulfonamides can be used in the synthesis of sulfonimidates . Sulfonimidates are a class of organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds .
Medicinal Chemistry
Sulfonamides are a major building block for many therapeutic molecules . They have extensive applications in medicinal chemistry .
Synthesis of Polymers
Sulfonamides can be used in the synthesis of polymers . For example, the decomposition of sulfonimidates at raised temperatures has been used to access poly(oxothiazene) polymers .
Synthesis of Natural Products
Sulfonamides are also used in the synthesis of natural products . Their versatility and wide range of applications make them a valuable tool in the field of synthetic chemistry .
Mechanism of Action
Target of Action
4-Cyclopropylbenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA .
Mode of Action
Sulfonamides, including 4-Cyclopropylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This inhibition disrupts the synthesis of nucleic acids, which are essential for bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Cyclopropylbenzenesulfonamide affects major metabolic pathways. Folic acid is required for the synthesis of nucleic acids, which are crucial components of DNA and RNA . By inhibiting folic acid synthesis, 4-Cyclopropylbenzenesulfonamide disrupts nucleic acid synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are known to be used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of the action of 4-Cyclopropylbenzenesulfonamide is the inhibition of bacterial growth and replication. By competitively inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for the synthesis of nucleic acids . This disruption in nucleic acid synthesis inhibits the growth and replication of bacteria, making 4-Cyclopropylbenzenesulfonamide an effective antibacterial agent .
Action Environment
The action, efficacy, and stability of 4-Cyclopropylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion . .
properties
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167403-81-8 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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